Cas no 126752-49-6 (Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin)

Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin 化学的及び物理的性質
名前と識別子
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- Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin
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Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T40794-100mg |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin |
126752-49-6 | 100mg |
3187CNY | 2021-05-08 | ||
Ambeed | A1000480-1g |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin |
126752-49-6 | 95% | 1g |
$632.0 | 2024-05-30 | |
Frontier Specialty Chemicals | T40794-100mg |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin |
126752-49-6 | 100mg |
$ 292.00 | 2023-09-07 | ||
Ambeed | A1000480-100mg |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin |
126752-49-6 | 95% | 100mg |
$637.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846924-1g |
Nickel(ii) 5,10,15,20-tetrakis(4-hydroxy-3-methoxyphenyl)porphyrin-21,23-diide |
126752-49-6 | 98% | 1g |
¥5308.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T40794-100mg |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin |
126752-49-6 | 100mg |
3187.0CNY | 2021-07-13 | ||
Frontier Specialty Chemicals | T40794-100 mg |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin |
126752-49-6 | 100mg |
$ 278.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | T40794-250 mg |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin |
126752-49-6 | 250mg |
$ 504.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | T40794-250mg |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin |
126752-49-6 | 250mg |
$ 529.00 | 2023-09-07 | ||
Ambeed | A1000480-250mg |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin |
126752-49-6 | 95% | 250mg |
$1170.0 | 2025-02-25 |
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Xiuli Wang,Jin Li,Aixiang Tian,Guocheng Liu,Qiang Gao,Hongyan Lin,Dan Zhao CrystEngComm, 2011,13, 2194-2196
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrinに関する追加情報
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) Porphyrin: A Comprehensive Overview
Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin, also known by its CAS number CAS No. 126752-49-6, is a metalloporphyrin compound that has garnered significant attention in the fields of coordination chemistry, materials science, and biochemistry. This compound is a derivative of the porphyrin family, which are macrocyclic tetrapyrroles with a wide range of applications due to their unique electronic and structural properties. The presence of the nickel (Ni) ion in the center of the porphyrin ring imparts specific magnetic and electronic characteristics, making it a subject of interest for both fundamental research and practical applications.
The molecular structure of Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin consists of a central Ni(II) ion coordinated to four phenyl groups, each substituted with methoxy and hydroxy groups at the 3 and 4 positions, respectively. These substituents play a crucial role in modulating the electronic properties of the molecule, such as its absorption spectrum and redox behavior. Recent studies have shown that the hydroxyl groups can participate in hydrogen bonding, which enhances the solubility of the compound in polar solvents and facilitates its use in various biological systems.
One of the most notable applications of Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin is in the field of photodynamic therapy (PDT). PDT is a minimally invasive treatment for cancer that relies on photosensitizing agents to generate reactive oxygen species (ROS) upon light irradiation. The unique electronic structure of this compound allows it to efficiently absorb light in the visible region, making it an ideal candidate for generating ROS. Recent advancements in nanotechnology have enabled the encapsulation of this compound within lipid-based nanoparticles, enhancing its delivery efficiency to tumor sites and reducing systemic toxicity.
In addition to its biomedical applications, Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin has also been explored as a catalyst in various chemical reactions. The coordination environment around the Ni(II) center can be tuned by modifying the substituents on the phenyl rings, allowing for selective catalysis in processes such as olefin epoxidation and C-H activation. Researchers have recently demonstrated that this compound can serve as an efficient catalyst for the oxidation of alcohols to ketones under mild conditions, highlighting its potential in green chemistry.
The optical properties of Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin have also been leveraged in sensing applications. The presence of hydroxyl groups on the phenyl rings enables selective binding to metal ions such as Fe(III), Cu(II), and Zn(II), making it a promising candidate for heavy metal ion sensing. Recent studies have integrated this compound into optoelectronic devices, where it serves as a sensitive layer for detecting environmental pollutants such as formaldehyde and nitrogen dioxide.
From a synthetic perspective, Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin can be prepared via various routes, including stepwise condensation reactions and one-pot synthesis methods. The choice of synthesis method depends on factors such as scalability, cost-effectiveness, and purity requirements. Recent advancements in microwave-assisted synthesis have significantly reduced reaction times while maintaining high yields, making this approach more appealing for large-scale production.
In terms of stability, Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin exhibits good thermal stability up to 200°C under inert conditions. However, prolonged exposure to light or oxygen can lead to degradation via oxidative pathways. To address this issue, researchers have explored encapsulation strategies using biocompatible polymers such as polyethylene glycol (PEG), which not only enhances stability but also improves biocompatibility for biomedical applications.
The magnetic properties of Ni(II) ions make this compound a potential candidate for magnetic resonance imaging (MRI). Recent studies have demonstrated that incorporating this compound into magnetic nanoparticles can enhance contrast resolution in MRI scans while reducing relaxivity times. This dual functionality opens up new avenues for diagnostic imaging techniques that combine high sensitivity with low toxicity.
In conclusion, Ni(II) Tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin is a versatile compound with a wide range of applications across multiple disciplines. Its unique electronic structure, tunable properties, and compatibility with biological systems make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new functionalities and optimization strategies, this compound is poised to play an even more significant role in advancing modern science and technology.
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